Phenyl methanesulfonate
Overview
Description
Phenyl methanesulfonate is an organic compound with the chemical formula C7H8O3S. It is a sulfonate ester derived from methanesulfonic acid and phenol. This compound is known for its utility in various chemical reactions and industrial applications due to its unique chemical properties.
Scientific Research Applications
Phenyl methanesulfonate has diverse applications in scientific research, including:
Biology: It serves as a protecting group for hydroxyl and amino groups in peptide synthesis.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable esters with various drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Phenyl methanesulfonate is a type of methanesulfonate ester . Methanesulfonate esters are known to be biological alkylating agents . They interact with various intracellular targets, particularly nucleophilic sites . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .
Mode of Action
The alkyl-oxygen bonds of methanesulfonate esters undergo fission and react within the intracellular milieu . This interaction results in the alkylation of the target molecules, which can lead to various changes in their function .
Biochemical Pathways
Methanesulfonate esters, in general, are known to interfere with the normal functioning of nucleophilic sites . This could potentially affect a wide range of biochemical pathways, leading to downstream effects such as altered gene expression, disrupted protein function, and changes in cellular metabolism .
Pharmacokinetics
It’s known that the compound has a molecular weight of 1722, a density of 13692 (rough estimate), a melting point of 58-61 °C (lit), and a boiling point of 279 °C (lit) . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
As an alkylating agent, it could potentially cause modifications to various biomolecules, leading to changes in their function . This could result in a wide range of cellular effects, depending on the specific targets that are alkylated.
Action Environment
This compound is a solid compound with a pale brown color . It should be stored in a sealed container, away from heat sources and oxidizing agents . It should be handled in a well-ventilated area to avoid inhalation of its vapors . Environmental factors such as temperature, humidity, and light could potentially influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In industrial settings, this compound is produced by reacting methanesulfonyl chloride with phenol in the presence of a base such as pyridine or triethylamine. This method is preferred due to its efficiency and high yield. The reaction is typically conducted at elevated temperatures to accelerate the process.
Chemical Reactions Analysis
Types of Reactions: Phenyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water or aqueous base, this compound hydrolyzes to produce methanesulfonic acid and phenol.
Reduction: It can be reduced to phenyl methanesulfinate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid is used under reflux conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted phenyl derivatives.
Hydrolysis: Methanesulfonic acid and phenol.
Reduction: Phenyl methanesulfinate.
Comparison with Similar Compounds
Methyl methanesulfonate: Used as a methylating agent in organic synthesis.
Ethyl methanesulfonate: Employed in mutagenesis studies and as an ethylating agent.
Benzyl methanesulfonate: Utilized in the synthesis of benzyl derivatives.
Phenyl methanesulfonate stands out due to its specific applications in organic synthesis and its role as a versatile intermediate in various chemical processes.
Properties
IUPAC Name |
phenyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-11(8,9)10-7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVUCMFEGJUVTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311482 | |
Record name | Phenyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16156-59-5 | |
Record name | Phenyl methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16156-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl methanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16156-59-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl Methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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